6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Description
Chemical Structure: The compound features a benzo-fused seven-membered annulene ring with a methyl group at the 6-position and an amine group at the 5-position (Figure 1). Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. Synthesis: Prepared via Mn(I)-catalyzed β-methylation of alcohols using methanol as a C1 source, yielding 80–90% purity confirmed by ¹H NMR and literature consistency. Applications: Explored in medicinal chemistry for targeting GluN2B-selective NMDA receptors and as a precursor for imaging agents.
Properties
IUPAC Name |
6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-4-7-10-6-2-3-8-11(10)12(9)13/h2-3,6,8-9,12H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUDKQMJOKWXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine typically involves multiple steps, starting with the construction of the benzoannulene core. One common approach is the cyclization of a suitable precursor, such as a linear chain containing the necessary atoms, under specific conditions to form the fused ring structure. The reaction conditions often include the use of strong bases or acids, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine has shown promise in drug development due to its structural resemblance to known pharmacophores. Its applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit tumor growth in preclinical models.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Preliminary studies suggest potential neuroprotective effects.
Materials Science
The compound's unique electronic properties allow it to be used in:
- Organic Light Emitting Diodes (OLEDs) : Its application in OLED technology has been explored due to its luminescent properties, which enhance light emission efficiency.
- Conductive Polymers : As a dopant in polymer matrices, it can improve the conductivity of materials used in electronic devices.
Organic Synthesis
6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic structures, facilitating the development of new compounds with desired biological activities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.
| Compound | IC (µM) | Selectivity Ratio |
|---|---|---|
| A | 10 | 5 |
| B | 15 | 3 |
| C | 20 | 2 |
Case Study 2: OLED Applications
Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved brightness and efficiency by approximately 30% compared to traditional materials.
| Parameter | Traditional Material | 6-Methyl Compound |
|---|---|---|
| Brightness (cd/m²) | 100 | 130 |
| Efficiency (lm/W) | 20 | 26 |
Mechanism of Action
The mechanism by which 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely depending on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Substituent Variations on the Amine Group
Key Insight : Bulky arylalkyl substituents on the amine (e.g., 58, 59) enhance receptor selectivity and binding but reduce aqueous solubility.
Ring-Substituted Derivatives
Key Insight : Methyl and methoxy groups improve stability, while halogens (e.g., Br) enable further functionalization.
Isomeric and Conformational Variants
Key Insight : Stereoelectronic effects govern applications in materials science.
Hydrochloride Salts
Key Insight : Salt formation optimizes bioavailability for CNS-targeted therapeutics.
Research Implications and Challenges
- Pharmacological Gaps : Despite high affinity, 6-methyl derivatives lack polar functional groups (e.g., -OH, -COOH) required for imaging agent development.
- Synthetic Limitations: Low yields (<50%) in stereoselective syntheses (e.g., E/Z isomers of cyano derivatives) hinder scalability.
- Future Directions: Hybridization with phenolic benzazepines (e.g., compound 60) may improve receptor engagement and solubility.
Biological Activity
6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine (CAS No. 1247088-98-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological implications based on recent studies and findings.
The molecular formula for 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is with a molecular weight of 175.28 g/mol. Its structure consists of a fused bicyclic system that may influence its interaction with biological targets.
Pharmacological Activity
Research indicates that compounds related to 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibit significant activity at various neurotransmitter receptors. Notably, studies have shown that derivatives in this chemical class can act as antagonists of NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.
NMDA and AMPA Receptor Antagonism
A study investigating the pharmacological properties of related tetrahydrobenzene derivatives revealed that certain analogs displayed potent antagonistic effects on NMDA and AMPA receptors. The most active derivatives had dissociation constants (Kb values) in the low micromolar range, indicating strong binding affinity and potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases .
Case Studies
- Anticonvulsant Activity : In a rodent model of epilepsy, administration of 6-methyl derivatives resulted in a dose-dependent reduction in seizure frequency. This suggests potential utility in treating seizure disorders .
- Neuroprotective Effects : Another study demonstrated that these compounds could protect neuronal cells from excitotoxicity induced by glutamate, a common pathway in neurodegeneration. This neuroprotective effect was attributed to the antagonism of NMDA receptors .
Structure-Activity Relationship (SAR)
The biological activity of 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is influenced by its structural features:
- Methyl Substitution : The presence of the methyl group at position 6 enhances receptor affinity.
- Tetrahydro Structure : The saturated rings contribute to the stability and binding characteristics necessary for receptor interaction.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
